(1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine chemical properties
(1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of (1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of (1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine, a substituted pyrrolidine derivative of interest to medicinal chemists and drug development professionals. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, making its derivatives valuable building blocks for novel therapeutic agents.[1][2] This document details the compound's fundamental chemical and physical properties, provides a robust, step-by-step protocol for its synthesis via reductive amination, outlines methods for its analytical characterization, and discusses its potential pharmacological significance based on structurally related compounds. The information is structured to provide both theoretical understanding and practical, field-proven insights for laboratory application.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development. These parameters influence solubility, membrane permeability, and formulation, which are critical factors in drug design.[3][4]
Core Identification
The fundamental identifiers for (1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine | - |
| CAS Number | 1017417-47-8 | [5] |
| Molecular Formula | C₁₃H₂₀N₂ | [5] |
| Molecular Weight | 204.31 g/mol | [5] |
| SMILES | NCC1CN(CC2=CC=CC=C2C)CC1 | [5] |
Predicted Physicochemical Data
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from close structural analogs. The following table presents key predicted values relevant to its handling and behavior in biological systems.
| Property | Predicted Value | Notes |
| Appearance | Colorless to light yellow liquid | Based on the analog c-(1-benzyl-pyrrolidin-3-yl)-methylamine.[6] |
| Boiling Point | ~284 °C | Predicted for the benzyl analog without the methyl substituent.[6] |
| Density | ~1.04 g/cm³ | Predicted for the benzyl analog.[6] |
| pKa (Strongest Basic) | ~10.12 | Refers to the primary amine; predicted for the benzyl analog.[6] |
| logP (Octanol/Water) | ~1.5 | Estimated based on the XLogP3 of 1.2 for the benzyl analog, with a slight increase for the added methyl group.[7] |
Synthesis and Purification
The most logical and efficient route to synthesize (1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine is through the direct reductive amination of a commercially available pyrrolidine precursor with 2-methylbenzaldehyde. This method is widely employed for its high selectivity and operational simplicity.[8][9]
Synthesis Workflow
The synthesis proceeds in a single pot by forming an intermediate iminium ion from the reaction of pyrrolidin-3-ylmethanamine and 2-methylbenzaldehyde, which is then immediately reduced in situ by a mild hydride agent to yield the final product.
Experimental Protocol
This protocol is a self-validating system, concluding with the necessary characterization to confirm product identity and purity.
Materials and Reagents:
| Reagent | Formula | MW | Mmol | Eq. |
| Pyrrolidin-3-ylmethanamine | C₅H₁₂N₂ | 100.16 | 10.0 | 1.0 |
| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 10.0 | 1.0 |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.0 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Sat. aq. NaHCO₃ | - | - | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add pyrrolidin-3-ylmethanamine (1.00 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the solution under an inert atmosphere (N₂ or Argon).
-
Aldehyde Addition: Add 2-methylbenzaldehyde (1.20 g, 10.0 mmol) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 20-30 minutes. The formation of the intermediate imine/iminium ion occurs during this step.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is chosen for its mildness and tolerance to slightly acidic conditions generated during iminium formation, preventing over-reduction or side reactions common with stronger hydrides like NaBH₄.[9]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup and Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil using silica gel column chromatography. A gradient of dichloromethane/methanol (e.g., 99:1 to 95:5) with 0.5% triethylamine (to prevent amine tailing on the silica) is typically effective. The final product should be a clear, colorless to pale yellow oil.[10]
Analytical and Spectroscopic Characterization
Confirmation of the molecular structure and assessment of purity are critical validation steps. The following are expected analytical results for the target compound.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.10-7.25 (m, 4H): Aromatic protons of the methylbenzyl group.
-
δ 3.55 (s, 2H): Benzylic protons (-CH₂-Ar).
-
δ 2.60-2.90 (m, 4H): Pyrrolidine ring protons adjacent to nitrogen and the aminomethyl group (-CH₂-N- and -CH-CH₂NH₂).
-
δ 2.35 (s, 3H): Methyl protons on the aromatic ring (Ar-CH₃).
-
δ 1.50-2.20 (m, 5H): Remaining pyrrolidine ring protons and the primary amine protons (-NH₂). The amine protons may appear as a broad singlet and are D₂O exchangeable.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 136-138 (2C): Aromatic quaternary carbons.
-
δ 125-131 (4C): Aromatic CH carbons.
-
δ 55-65 (3C): Benzylic CH₂ and pyrrolidine CH₂ carbons attached to nitrogen.
-
δ 40-50 (2C): Pyrrolidine CH and aminomethyl CH₂.
-
δ 25-35 (1C): Remaining pyrrolidine CH₂.
-
δ ~19 (1C): Aromatic methyl carbon.
-
-
Mass Spectrometry (ESI-MS):
-
Calculated m/z: 204.1626
-
Observed [M+H]⁺: 205.1705.
-
Major Fragment: A prominent fragment at m/z 105.07, corresponding to the 2-methylbenzyl cation [CH₃C₆H₄CH₂]⁺, resulting from the characteristic cleavage of the benzylic C-N bond.[11]
-
-
Purity Assessment (RP-HPLC):
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak with >95% purity.
-
Potential Biological and Pharmacological Significance
The (1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine scaffold is a subject of significant interest in drug discovery. While no specific biological activity has been published for this exact molecule, its structural features are present in compounds with known pharmacological profiles.
-
CNS Activity: The N-benzylpyrrolidine core is a key pharmacophore in compounds targeting the central nervous system. Specifically, derivatives have been synthesized and evaluated as dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors, which are effective treatments for depression and anxiety disorders.[12][13]
-
Neurological Disorders: Modified pyrrolidinone derivatives with N-benzyl substitutions have been investigated as potential anti-Alzheimer's agents, designed as analogs of the drug donepezil.[14]
-
General Scaffold Utility: The pyrrolidine ring is a versatile building block found in a wide array of pharmaceuticals, including antiviral, anticancer, and antibacterial agents, highlighting its importance as a privileged structure in medicinal chemistry.[1][2][15]
Given this context, (1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine represents a valuable, yet underexplored, chemical entity. It serves as an ideal candidate for inclusion in screening libraries for CNS disorders or as a foundational intermediate for the synthesis of more complex, targeted molecules.
Handling, Storage, and Safety
-
Handling: As with most amine compounds, (1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Chemical suppliers recommend refrigerated storage (2-8°C) in a dark place.[16]
-
Safety: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. The material is expected to be a skin and eye irritant, typical of organic amines.
Conclusion
(1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine is a well-defined chemical entity with predictable physicochemical properties. Its synthesis is readily achievable through a reliable and scalable reductive amination protocol. The structural motifs within the molecule, particularly the N-benzylpyrrolidine core, suggest a high potential for biological activity, making it a compound of significant interest for researchers in drug discovery and development. This guide provides the necessary technical foundation for its synthesis, characterization, and informed application in a research setting.
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